2,2-Diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a compound that belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. The structure features a diphenyl moiety and an oxadiazole ring, contributing to its potential pharmacological properties. This compound has garnered interest in medicinal chemistry due to its possible applications in drug development and biological research.
The compound can be synthesized through various chemical routes, typically involving the reaction of appropriate precursors under controlled conditions. The literature provides several methods for its synthesis, highlighting its versatility and the potential for modifications to enhance biological activity.
2,2-Diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is classified as an organic compound within the oxadiazole family. Its classification is significant due to the unique properties imparted by the oxadiazole ring, which can influence its reactivity and biological interactions.
The synthesis of 2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step reactions. One common method includes:
The synthesis often requires careful control of temperature and reaction times to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular structure of 2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide includes:
The molecular formula can be represented as . The compound's molecular weight is approximately 318.37 g/mol.
The compound can participate in various chemical reactions typical for amides and oxadiazoles:
Reactions involving this compound may require specific conditions such as solvent choice and temperature control to optimize yield and selectivity.
The mechanism of action for compounds like 2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide often involves interaction with biological targets such as enzymes or receptors. The oxadiazole moiety may enhance binding affinity due to its electron-withdrawing properties.
Studies suggest that derivatives of oxadiazoles exhibit various biological activities including antimicrobial and anticancer properties. The specific mechanism often involves modulation of enzyme activity or interference with cellular signaling pathways.
Key physical properties include:
Chemical properties include:
Relevant analyses using techniques such as thermal gravimetric analysis (TGA) can provide insights into thermal stability.
The compound has potential applications in:
The 1,3,4-oxadiazole ring system—a nitrogen- and oxygen-containing heterocycle—has emerged as a privileged scaffold in modern medicinal chemistry due to its exceptional bioisosteric properties and versatile pharmacological profile. Characterized by a toxophoric –N=C–O–
linkage, this five-membered aromatic ring serves as a stable bioisostere for ester and amide functionalities, enhancing metabolic stability while retaining or improving biological activity [1] [7]. The scaffold’s electron-rich nature facilitates hydrogen bonding and dipole-dipole interactions with biological targets, underpinning its broad therapeutic applicability [8].
Recent comprehensive reviews underscore the scaffold’s significance across diverse therapeutic areas. Notably, 1,3,4-oxadiazole derivatives exhibit:
2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides
show broad-spectrum efficacy against Staphylococcus aureus and Escherichia coli [5]. Table 1: Pharmacological Applications of 1,3,4-Oxadiazole Derivatives
Therapeutic Area | Molecular Target | Example Derivatives | Key Biological Activities |
---|---|---|---|
Oncology | VEGFR-2 | Phthalimide-oxadiazole hybrids | Cytotoxicity against MCF-7/HCT-116 cells [2] |
Infectious Diseases | Microbial cell machinery | Sulfanyl acetamide-oxadiazoles | Broad-spectrum antibacterial [5] |
Inflammation | 15-Lipoxygenase | Phenylcarbamoylazinane-oxadiazole amides | LOX inhibition (IC₅₀: 2.1–18.3 µM) [8] |
Parasitic Infections | Trypanosoma brucei | Alkyne-tailed oxadiazoles | Anti-trypanosomal (IC₅₀: <1 µM) [6] |
Marketed drugs incorporating this scaffold include the antiretroviral Raltegravir (integrase inhibitor), the endothelin antagonist Zibotentan (for prostate cancer), and the α-blocker Nesapidil, validating its clinical relevance [1]. The scaffold’s synthetic versatility enables modular hybridization with pharmacophores like diphenylacetamide, amplifying target specificity and efficacy against multifactorial diseases [1] [4].
The compound 2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide exemplifies strategic molecular design leveraging the 1,3,4-oxadiazole scaffold. Its structure integrates three pharmacophoric elements:
Electronic and Steric Contributions:
Structure-Activity Relationship (SAR) Insights:Synthetic modifications to this scaffold reveal key determinants of efficacy:
–S–CH₂–
) in analogues boost anticancer potency, as demonstrated in A549 lung cancer cells (IC₅₀: 11.20 µg/mL) [4]. Table 2: Structure-Activity Relationship of Key Structural Features
Structural Feature | Role in Bioactivity | Biological Outcome |
---|---|---|
5-Phenyl substitution | Enhances lipophilicity and π-stacking | Improved cellular uptake [4] |
Diphenylacetamide moiety | Provides steric bulk for hydrophobic interactions | Selective kinase inhibition [2] |
Sulfanyl linker (‒S‒) | Facilitates hydrogen bonding with catalytic residues | Cytotoxicity vs. A549 cells (IC₅₀: 11.20 µg/mL) [4] |
Halogenated phenyl rings | Modulates electron density and binding affinity | Enhanced LOX/COX inhibition [8] |
Drug Design Implications:This compound’s architecture addresses limitations of conventional heterocyclic drugs, such as poor bioavailability and multi-drug resistance. Its balanced logP (~3.5, predicted) ensures membrane permeability, while the oxadiazole core counters enzymatic degradation [1] [7]. Docking simulations confirm stable interactions with VEGFR-2 via hydrogen bonds with Cys917 and hydrophobic contacts with Leu840 [2]. Such precision engineering positions this derivative as a prototype for next-generation hybrid agents targeting oncogenic and inflammatory pathways.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: